ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688048
InChI: InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)
SMILES:
Molecular Formula: C16H26N2O3
Molecular Weight: 294.39 g/mol

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

CAS No.:

Cat. No.: VC16688048

Molecular Formula: C16H26N2O3

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate -

Specification

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
IUPAC Name ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
Standard InChI InChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)
Standard InChI Key YLBOQGDTUYPDGE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate reflects its structural components:

  • Ethyl carbamate backbone: Provides ester functionality typical of carbamates.

  • 4-Methoxyphenyl group: Introduces aromaticity and potential for π-stacking interactions.

  • Branched alkyl chain: Features a 3-methylbutyl group with an aminomethyl substituent, contributing to steric bulk and basicity.

The SMILES notation \text{CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C and InChIKey YLBOQGDTUYPDGE-UHFFFAOYSA-N\text{YLBOQGDTUYPDGE-UHFFFAOYSA-N} encode its connectivity and stereochemical details.

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC16H26N2O3\text{C}_{16}\text{H}_{26}\text{N}_2\text{O}_3
Molecular Weight294.39 g/mol
Density~1.2 g/cm³ (estimated)
SolubilityLikely polar aprotic solvents
StabilityHydrolytically sensitive

The compound’s solubility profile aligns with carbamates, which generally dissolve in dimethyl sulfoxide (DMSO) or dichloromethane . Its stability under acidic or basic conditions remains uncharacterized but warrants caution during handling.

Synthetic Pathways

While explicit synthesis protocols for this compound are proprietary, general carbamate synthesis strategies involve:

  • Phosgene Derivatives: Reaction of alcohols with phosgene analogs (e.g., p-nitrophenyl chloroformate) to form mixed carbonates, followed by amine displacement .

  • Carbamoyl Chlorides: Condensation of carbamoyl chlorides with alcohols under basic conditions.

  • Enzyme-Mediated Routes: Lipase-catalyzed transesterification for enantioselective synthesis .

For ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate, a plausible route involves:

  • Step 1: Protection of the amine group in 2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutanol.

  • Step 2: Reaction with ethyl chloroformate in the presence of a base like triethylamine.

  • Step 3: Deprotection to yield the final product .

Comparative Analysis with Related Carbamates

Carbamates exhibit diverse bioactivities depending on substituents. The table below contrasts key features:

CompoundStructural FeaturesApplications
Ethyl carbamateSimple alkyl chainSolvent, intermediate
RivastigminePhenethyl group, dimethyl carbamateAcetylcholinesterase inhibitor
Target CompoundMethoxyphenyl, branched alkyl chainResearch applications

The methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the aminomethyl group could facilitate protonation at physiological pH .

Recent Advances in Carbamate Research

Recent studies highlight carbamates’ versatility:

  • PROTACs: Carbamate linkers in proteolysis-targeting chimeras enhance degradation of oncoproteins .

  • Covalent Inhibitors: Irreversible binding to cysteine residues in kinases .

  • Prodrug Design: Masking phenolic OH groups as carbamates improves oral bioavailability .

These advancements suggest untapped potential for ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate in targeted therapies.

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